Acetophenone diethyl ketal
Overview
Description
Acetophenone diethyl ketal, also known as 1,1-diethoxyethylbenzene, is an organic compound with the molecular formula C12H18O2. It is a derivative of acetophenone where the carbonyl group is protected by two ethoxy groups, forming a ketal. This compound is often used in organic synthesis and as a photoinitiator in polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetophenone diethyl ketal is typically synthesized through the reaction of acetophenone with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which further reacts with another molecule of ethanol to form the ketal. The reaction conditions usually involve refluxing the mixture to drive the equilibrium towards the formation of the ketal .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as sulfonic acid resins, can also enhance the efficiency of the process .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid to revert to acetophenone and ethanol.
Oxidation: The compound can be oxidized to form acetophenone and other oxidation products.
Reduction: Reduction reactions can convert the ketal back to the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Acetophenone and ethanol.
Oxidation: Acetophenone and other oxidized derivatives.
Reduction: Corresponding alcohols and other reduced products
Scientific Research Applications
Acetophenone diethyl ketal has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Utilized in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of polymers, resins, and coatings. .
Mechanism of Action
The mechanism of action of acetophenone diethyl ketal primarily involves its role as a protecting group and photoinitiator:
Comparison with Similar Compounds
Acetophenone dimethyl ketal: Similar structure but with methyl groups instead of ethyl groups.
Benzaldehyde diethyl acetal: Similar protecting group chemistry but derived from benzaldehyde.
Cyclohexanone diethyl ketal: Similar ketal structure but derived from cyclohexanone.
Uniqueness: Acetophenone diethyl ketal is unique due to its specific reactivity and stability as a protecting group for acetophenone. Its ability to act as a photoinitiator also sets it apart from other ketals, making it valuable in polymer chemistry and industrial applications .
Properties
IUPAC Name |
1,1-diethoxyethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-13-12(3,14-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZAUXRKSMJLMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195747 | |
Record name | Acetophenone diethyl ketal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-37-4 | |
Record name | Acetophenone diethyl ketal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4316-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetophenone diethyl ketal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC2202 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetophenone diethyl ketal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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